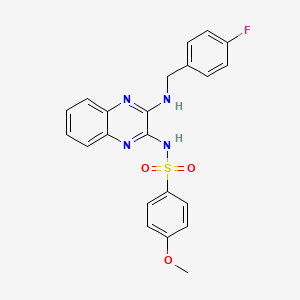

![molecular formula C14H14N2O4 B3001630 [3-乙酰-4-(乙酰氨基)-1H-吲哚-1-基]乙酸 CAS No. 1435804-67-3](/img/structure/B3001630.png)

[3-乙酰-4-(乙酰氨基)-1H-吲哚-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

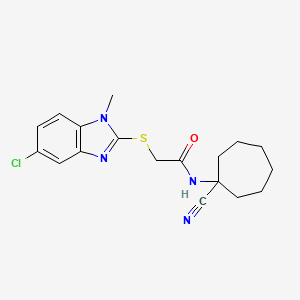

“[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, commonly known as IA-4, is an organic molecule with a complex structure and potent biological properties. It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acetic anhydride or acetyl chloride, often in the presence of a tertiary or aromatic amine base . For example, the synthesis of 4-(4-acetylamino)phenyl-2-(chloroacetyl)amino-1,3-thiazole involved the reaction of the intermediate with ethyl chloroacetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is complex. The acetyl group contains a methyl group (−CH3) single-bonded to a carbonyl (C=O), making it an acyl group . The indole part of the molecule is a heteroaromatic compound that is aromatic in nature .Chemical Reactions Analysis

Indole derivatives, such as “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid”, are known to have diverse biological activities . They are efficient antioxidants, protecting both lipids and proteins from peroxidation . The functional residues attached to the indole derivatives strongly modulate their radical scavenging activity .Physical and Chemical Properties Analysis

The molecular weight of “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” is 274.276. More detailed physical and chemical properties were not found in the search results.科学研究应用

化学合成和分子分析:吲哚核化合物的合成(许多天然和合成分子的组成部分,具有显着的生物活性)已得到广泛研究。例如,吲哚核化合物 4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺的合成证明了其多样化的生物学特性,例如抗肿瘤和抗炎活性 (Geetha et al., 2019)。

植物激素研究:衍生物吲哚-3-乙酸是植物中的一种必需激素,也是人类、动物和微生物中的一种重要代谢物。该领域的研究包括开发新型工具,如固定和载体连接形式的吲哚-3-乙酸及其与生化标记或分子探针的结合 (Ilić et al., 2005)。

抗氧化剂研究:研究吲哚-3-乙酸类似物的抗氧化特性是另一个重要的研究领域。源自该酸的化合物已被筛选出抗氧化活性,为这些化合物的潜在治疗应用提供了见解 (Naik et al., 2011)。

衍生物的生物学评价:吲哚-3-乙酸衍生物的合成和生物学评价在药物研究中至关重要。例如,合成 N-取代的 2-(4-氨基-2-甲基-1H-吲哚-3-基)-和 2-(6-氨基-2-甲基-1H-吲哚-3-基)乙酸,以及随后的分析,对于了解其潜在的医疗应用非常重要 (Maklakov et al., 2002)。

植物中的代谢研究:研究吲哚-3-乙酸在植物中的代谢,例如研究其在苏格兰松幼苗中的周转,有助于理解植物的生长和发育 (Ljung et al., 2001)。

药理学筛选:涉及源自吲哚-3-乙酸的化合物的药理学筛选的研究对于识别潜在治疗剂至关重要。这包括分析它们的抗菌、抗真菌和抗酶潜力,如对 2-(1H-吲哚-3-基)-N'-[(未)取代苯甲亚基]乙酰肼的研究中所见 (Rubab et al., 2017)。

植物组织中吲哚化合物的鉴定:已经开发出先进的分析技术来鉴定植物中的吲哚化合物,包括 IAA 结合物。这对于了解这些化合物在植物生理学中的作用以及对人类营养的潜在影响非常重要 (Yu et al., 2014)。

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, inhibit cancer cell growth, and exhibit antioxidant properties .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .

Action Environment

Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

安全和危害

While specific safety and hazard information for “[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

生化分析

Biochemical Properties

Indole derivatives, such as 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . These interactions can involve various enzymes, proteins, and other biomolecules, although the specific interactions of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid have not been fully elucidated .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid in animal models have not been extensively studied. It is known that the effects of indole derivatives can vary with dosage .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

2-(4-acetamido-3-acetylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBNQGFCHQENRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)